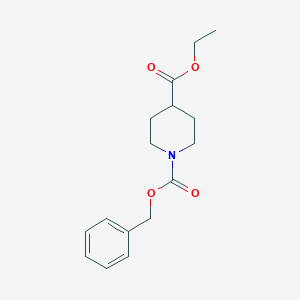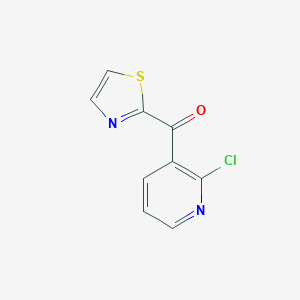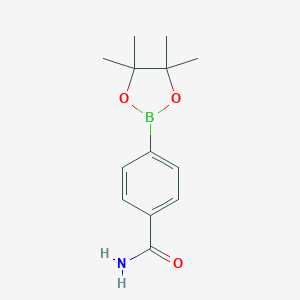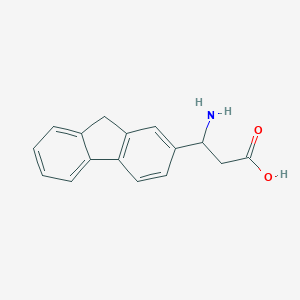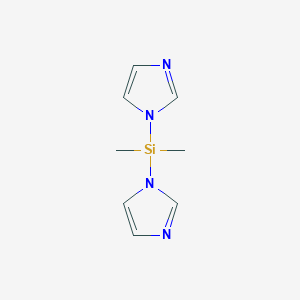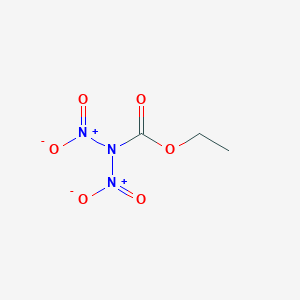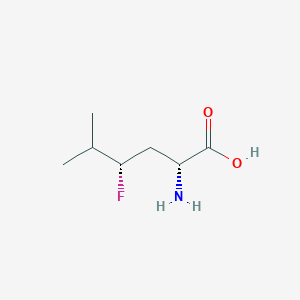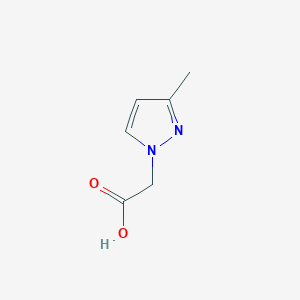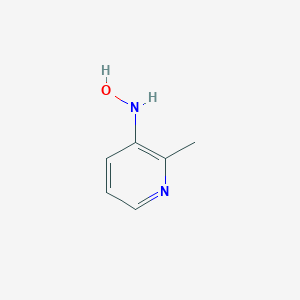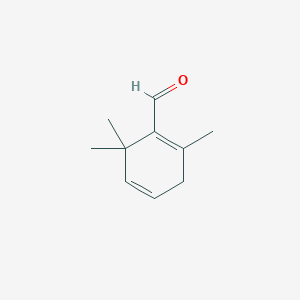
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde
説明
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde (TMCHDA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMCHDA is a yellow, oily liquid that is highly reactive and can undergo various chemical reactions. This compound has been used in a wide range of applications, including in the synthesis of other chemicals, as a reagent in organic chemistry, and as a fluorescent probe in biological studies. In
科学的研究の応用
Nanostructure Studies
- Theoretical studies on the nanostructure of 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (safranal) have been conducted using the PCM model to optimize safranal in various solvents, exploring its stability and vibrational properties in different media (Monajjemi et al., 2010).
Volatile Compound Analysis
- Safranal, a volatile compound of saffron, has been quantitatively evaluated and isolated using microsimultaneous hydro distillation-extraction and ultrasound-assisted extraction, revealing significant quantities in Greek saffron samples (Kanakis et al., 2004).
Photochemical and Acid-Catalyzed Studies
- Investigations into the photochemical and acid-catalyzed rearrangements of derivatives of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde have contributed to understanding the reaction mechanisms in organic chemistry (Schultz & Antoulinakis, 1996).
Aromatic Components in Saffron
- The compound has been identified as a key aromatic component in saffron, contributing to its distinct aroma, as determined through various extraction and analysis techniques (Tarantilis & Polissiou, 1997).
Synthesis from Benzene
- A method for preparing 1,4-cyclohexadiene, a derivative of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde, from benzene has been developed, showcasing a specific pathway for synthesizing this compound (Dunogues, Calas, & Ardoin, 1972).
Extraction and Determination Techniques
- Advanced extraction and determination methods, such as cooling-assisted headspace liquid-phase microextraction, have been employed for analyzing safranal in Saffron samples (Ghiasvand, Yazdankhah, & Hajipour, 2016).
Comparative Analysis of Volatile Components
- The volatile components of saffron from different regions of Iran have been compared, with safranal being a common component in all samples, using self-modeling curve resolution techniques (Jalali-Heravi, Parastar, & Ebrahimi-Najafabadi, 2010).
Synthesis of Cyan Dyes
- This compound has been involved in the synthesis of cyan dyes, demonstrating its utility in organic synthetic applications (Davis, Groshens, & Parrish, 2010).
特性
CAS番号 |
162376-82-1 |
|---|---|
製品名 |
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4,6-7H,5H2,1-3H3 |
InChIキー |
AXVHXJQWKAFHQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
正規SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
同義語 |
1,4-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

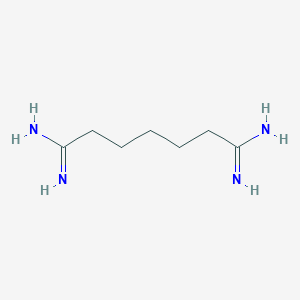
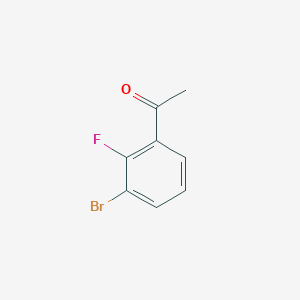
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
